molecular formula C10H17ClN2O4S B3001770 tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2171276-54-1

tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B3001770
CAS No.: 2171276-54-1
M. Wt: 296.77
InChI Key: BNLZOODZISTMKV-YUMQZZPRSA-N
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Description

Chemical Structure and Properties
The compound tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2171276-54-1) is a bicyclic amine derivative featuring:

  • A [2.2.1] bicycloheptane core with two nitrogen atoms at positions 2 and 3.
  • A tert-butoxycarbonyl (Boc) protecting group at position 2.
  • A chlorosulfonyl (-SO₂Cl) substituent at position 4.

Its molecular formula is C₁₀H₁₇ClN₂O₄S, with a molecular weight of 296.77 g/mol . The stereochemistry (1S,4S) confers chirality, critical for interactions in pharmaceutical applications. The chlorosulfonyl group enhances electrophilic reactivity, enabling sulfonamide bond formation, while the Boc group improves solubility in organic solvents and stability during synthesis .

Key Applications
This compound serves as an intermediate in drug discovery, particularly for introducing sulfonamide moieties into target molecules. Its reactivity is leveraged in coupling reactions to modify peptides or small molecules .

Properties

IUPAC Name

tert-butyl (1S,4S)-5-chlorosulfonyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O4S/c1-10(2,3)17-9(14)12-5-8-4-7(12)6-13(8)18(11,15)16/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLZOODZISTMKV-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a derivative of the diazabicyclo[2.2.1]heptane framework, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}ClN2_2O4_4S
  • Molar Mass : 320.78 g/mol
  • CAS Number : Not specifically listed but related compounds are documented.

The compound features a chlorosulfonyl group, which is significant for its reactivity and potential interactions with biological targets.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of various derivatives of diazabicyclo[2.2.1]heptane on cancer cell lines. For instance, a related compound demonstrated significant antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines. The results indicated that certain derivatives can induce apoptosis without causing necrotic cell death, suggesting a selective action against tumor cells .

Cell Line IC50 (µg/mL)
CaSki28
MDA-MB-23118
SK-Lu-120

These findings highlight the potential of diazabicyclo[2.2.1]heptane derivatives as candidates for further development in cancer therapeutics.

The mechanisms by which these compounds exert their effects include:

  • Induction of Apoptosis : Studies have shown that compounds can activate caspases, leading to programmed cell death in cancer cells .
  • Selectivity for Tumor Cells : The compounds exhibit greater selectivity for tumor cells compared to normal lymphocytes, minimizing collateral damage to healthy tissues .

Study 1: Antiproliferative Activity Assessment

In a study assessing the biological activity of several diazabicyclo[2.2.1]heptane derivatives, compound 9e was noted for its ability to inhibit cell proliferation effectively across multiple cancer types while preserving normal lymphocyte viability . This study utilized crystal violet staining to quantify cell viability post-treatment.

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the apoptotic pathways activated by these compounds. The presence of condensed chromatin and apoptotic bodies in treated cells confirmed that apoptosis was the primary mode of cell death induced by these compounds . Immunodetection assays revealed active caspase-3 levels, further supporting the apoptotic mechanism.

Comparison with Similar Compounds

Boc-Protected Diazabicycloheptane Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 5-(chlorosulfonyl) 296.77 Sulfonylation agent; chiral intermediate
tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate None (unsubstituted) 198.26 Versatile scaffold for functionalization
tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 5-benzyl 317.43 Precursor for benzyl-protected amines

Key Differences :

  • The chlorosulfonyl group in the target compound increases electrophilicity compared to unsubstituted or benzyl derivatives, enabling sulfonamide synthesis .
  • The unsubstituted analog (MW 198.26) is a foundational building block for further modifications, as seen in coupling reactions with pyridyl or cyclopentyl groups .

Substituent Variations on the Diazabicycloheptane Core

Substituent Type Example Compound Reactivity/Applications References
Chlorosulfonyl Target compound Forms sulfonamides; high electrophilicity
Amino/Carboxamide tert-butyl (1S,4S)-5-[(cyclopentyl)carbonyl]-... Binds chemokine receptors; therapeutic potential
Trifluoromethyl tert-butyl (1S,4S)-5-[4-(trifluoromethyl)pyridin-2-yl]-... Enhances metabolic stability
Hydroxyl Derivatives with hydroxybis(trifluoromethylphenyl)methyl Chiral resolution agents

Functional Insights :

  • Amino/carboxamide derivatives (e.g., ) exhibit selectivity for nicotinic acetylcholine receptors (α4β2-nAChR), showing promise in treating depression .
  • Trifluoromethyl groups improve lipophilicity and pharmacokinetics, as demonstrated in pyridinyl-substituted analogs .

Bicyclo Ring Size Variations

Bicyclo System Example Compound Molecular Weight (g/mol) Applications References
[2.2.1]heptane Target compound 296.77 Drug intermediate
[2.2.2]octane tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate 212.29 Rigid scaffold for macrocycles

Structural Impact :

  • The [2.2.1]heptane system provides a compact, conformationally restricted structure ideal for targeting enzyme active sites .
  • [2.2.2]octane derivatives offer increased ring strain and versatility in macrocycle synthesis .

Application-Specific Derivatives

Application Area Example Compound Key Feature(s) References
Antidepressants (1S,4S)-2-[5-cyclopropylpyridin-3-yl]-2,5-diazabicyclo[2.2.1]heptane Partial agonism at α4β2-nAChR
Chemokine Modulators tert-butyl (1S,4S)-5-[(1-ethylcyclopentyl)carbonyl]-... Binds CCR5/CCR2 receptors; anti-inflammatory
Antimicrobials tert-butyl (1S,4S)-5-(nitropyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Nitro group enhances redox activity

Research Findings :

  • Antidepressant analogs achieve >99.9% purity in synthesis and demonstrate nanomolar affinity for α4β2-nAChR .
  • Chemokine modulators with cyclopentyl substituents show improved selectivity in preclinical models .

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